molecular formula C9H12ClN3O B1518937 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine CAS No. 1042557-52-7

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Cat. No. B1518937
CAS RN: 1042557-52-7
M. Wt: 213.66 g/mol
InChI Key: YSQAPAGISIYULT-UHFFFAOYSA-N
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Description

“1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrrole compounds, such as “1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The InChI code for “1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is 1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is a powder in physical form . It has a molecular weight of 213.67 . The compound is stored at room temperature .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

The synthesis and evaluation of various analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride led to the discovery of bis(heteroaryl)piperazines (BHAPs) that exhibited significant potency against HIV-1 reverse transcriptase (RT). This research underscores the potential application of piperazine derivatives in developing non-nucleoside reverse transcriptase inhibitors for HIV treatment (Romero et al., 1994).

Carbon Dioxide Capture

A study on concentrated aqueous piperazine solutions highlighted their novel application in carbon dioxide (CO2) capture technology. Piperazine's resistance to thermal degradation and oxidation makes it suitable for higher temperature and pressure operations in CO2 stripping processes, indicating potential energy savings and operational efficiencies (Freeman et al., 2010).

Pharmacological Research

Piperazine derivatives have been explored for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The structural moiety of piperazine plays a crucial role in the activation of the monoamine pathway, demonstrating the compound's versatility in therapeutic applications (Brito et al., 2018).

Antimalarial Activity

Research into aryl piperazine and pyrrolidine derivatives synthesized and evaluated for their inhibitory effect on Plasmodium falciparum revealed that certain structural modifications enhance antiplasmodial activity. This suggests a promising avenue for developing new antimalarial agents using piperazine as a core structure (Mendoza et al., 2011).

Environmental and Safety Considerations

The kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture processes were studied to understand the potential health risks associated with the carcinogenic properties of N-nitrosopiperazine. This research is crucial for developing safer amine-based CO2 capture systems and identifying strategies to minimize nitrosamine formation (Goldman et al., 2013).

properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQAPAGISIYULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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